
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate, also known as cellobiose octadecanoate, is a synthetic derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond. Cellobiose octadecanoate is obtained by esterifying cellobiose with stearic acid, a long-chain saturated fatty acid.
Wirkmechanismus
The mechanism of action of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate is not fully understood. It is believed to interact with lipid bilayers in a similar way to natural lipids, altering their fluidity and permeability. This can affect the function of membrane-bound proteins and other molecules, leading to changes in cellular processes.
Biochemische Und Physiologische Effekte
Cellobiose octadecanoate has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of some bacteria and fungi, possibly by disrupting their cell membranes. It has also been shown to modulate the immune response, acting as an adjuvant to enhance the activity of vaccines and other immunotherapies.
Vorteile Und Einschränkungen Für Laborexperimente
Cellobiose octadecanoate has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and its physicochemical properties can be easily controlled by varying the length and saturation of the fatty acid chain. However, its use is limited by its synthetic nature, which may not accurately reflect the behavior of natural lipids in biological membranes.
Zukünftige Richtungen
Future research on 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate octadecanoate could focus on its potential applications in drug delivery and gene therapy. It could also be used as a tool for studying the mechanisms of membrane fusion and vesicle trafficking. Additionally, the synthesis of new derivatives with different fatty acid chains could provide insights into the structure-function relationships of lipids in biological membranes.
Synthesemethoden
Cellobiose octadecanoate can be synthesized by esterification of 4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux in an organic solvent such as dichloromethane or chloroform. After purification, the product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Cellobiose octadecanoate has been used as a model compound for studying the behavior of lipids in biological membranes. It has been shown to form stable monolayers at the air-water interface and to self-assemble into vesicles in aqueous solution. These properties make it a useful tool for investigating the physicochemical properties of lipid bilayers and their interactions with proteins and other molecules.
Eigenschaften
CAS-Nummer |
376646-03-6 |
|---|---|
Produktname |
4-O-α-D-Glucopyranosyl-β-D-glucopyranose-1-tetradecanoate |
Molekularformel |
C₂₆H₄₈O₁₂ |
Molekulargewicht |
552.65 |
Synonyme |
(2S,3R,4R,5S,6R)-3,4-Dihydroxy-6-(hydroxymethyl)-5-(((2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl Tetradecanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



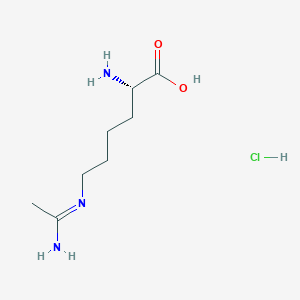
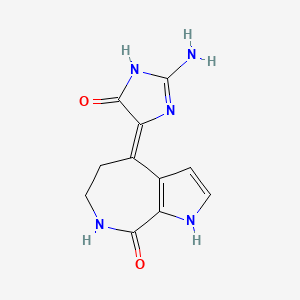
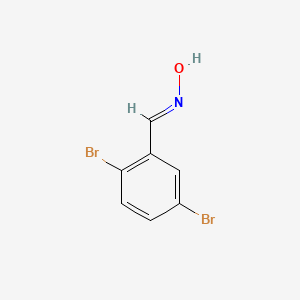
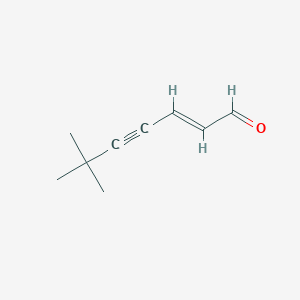
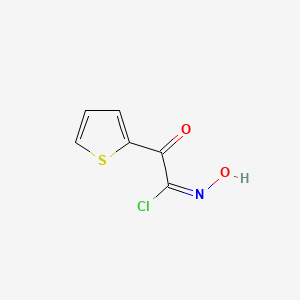
![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)